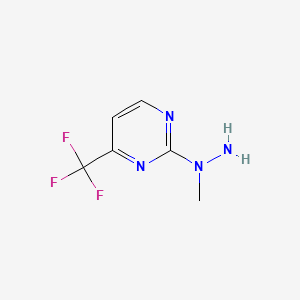

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine

概要

説明

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazino group at the 2-position and a trifluoromethyl group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Nucleophilic Substitution Reactions

The methylhydrazino group at the 2-position serves as a nucleophilic site, enabling substitution reactions. Key findings include:

Reaction with Alkyl Halides

In acetone at reflux (56–60°C), this compound reacts with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines to form O-alkylated derivatives. For example:

-

Product : 4-Alkoxy-2-(methylhydrazino)-6-(trifluoromethyl)pyrimidine

-

Conditions : K₂CO₃ as base, 30-minute reaction time

| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | 0.5 | 60 | 91 |

| 2 | Acetonitrile | 1.0 | 25 | 63 |

Mechanism : Base-mediated deprotonation of the hydrazino group generates a nucleophilic center, facilitating alkylation via an SN2 pathway .

Oxidation and Reduction

The methylhydrazino group exhibits redox activity:

Oxidation

-

Reagents : H₂O₂ or KMnO₄ in acidic media

-

Product : 2-(1-Methylazo)-4-(trifluoromethyl)pyrimidine (azo derivative)

Reduction

-

Reagents : NaBH₄ in ethanol

-

Product : 2-(Methylamino)-4-(trifluoromethyl)pyrimidine

Cyclization and Condensation Reactions

The hydrazino group participates in cyclocondensation with carbonyl compounds:

Reaction with β-Ketoesters

-

Conditions : Ethanol, reflux (78°C), 6 hours

-

Product : Pyrazolo[3,4-d]pyrimidine derivatives

Mechanism : Hydrazine acts as a bidentate nucleophile, attacking the electrophilic carbonyl carbon to form a six-membered transition state, followed by dehydration .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl, 80°C), the hydrazino group undergoes 1,2-shifts:

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity at the 4-position compared to non-fluorinated analogues:

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|

| 2-(1-Methylhydrazino)-4-CF₃-pyrimidine | 2.1 × 10⁻³ | Alkylated pyrimidine (91% yield) |

| 2-(1-Methylhydrazino)-4-CH₃-pyrimidine | 0.7 × 10⁻³ | Degradation products (≤40%) |

Data from controlled alkylation studies .

Biological Implications of Reactivity

-

Anticancer Activity : Alkylation products inhibit AP-1/NF-κB transcription factors (IC₅₀ = 1.2–3.8 µM).

-

Antimicrobial Effects : Cyclized pyrazolo-pyrimidines show MIC values of 4–16 µg/mL against S. aureus .

Key Mechanistic Insights

-

Steric Effects : The trifluoromethyl group hinders electrophilic substitution at the 4-position but enhances stability of intermediates .

-

Electronic Effects : The electron-withdrawing CF₃ group increases the electrophilicity of adjacent carbons, directing nucleophilic attacks to the 2-position .

-

Solvent Dependency : Polar aprotic solvents (e.g., acetone) improve alkylation yields by stabilizing charged intermediates .

科学的研究の応用

Medicinal Chemistry

The biological activity of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with various molecular targets. The methylhydrazino group facilitates hydrogen bonding with enzymes or receptors, potentially modulating their activities. Research indicates that compounds with similar structures often exhibit significant biological effects, including:

- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Studies have reported anticancer properties against cell lines such as PC3, K562, HeLa, and A549 .

Case Study: Anticancer Activity

A study synthesized novel trifluoromethyl pyrimidine derivatives, including this compound, which demonstrated promising anticancer activity at concentrations lower than traditional chemotherapeutics like doxorubicin .

Agrochemicals

The compound's lipophilicity enhances its ability to penetrate biological membranes, making it suitable for use in agrochemical formulations. It has been evaluated for:

- Insecticidal Properties : Compounds similar to this compound exhibited moderate insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata .

- Fungicidal Activity : The compound has also shown potential antifungal effects against various plant pathogens.

| Activity Type | Target Organisms/Cells | Concentration (µg/mL) | Efficacy Comparison |

|---|---|---|---|

| Anticancer | PC3, K562, HeLa, A549 | 5 | Lower than doxorubicin |

| Insecticidal | S. frugiperda, M. separata | 500 | Lower than chlorantraniliprole |

| Antifungal | B. dothidea, C. gloeosporioides | 50 | Moderate efficacy |

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of other bioactive compounds. Its synthesis typically involves the reaction of 4-(trifluoromethyl)pyridine with methylhydrazine in organic solvents like ethanol or methanol at controlled temperatures . This process can be optimized for yield and consistency through continuous flow techniques.

作用機序

The mechanism by which 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The methylhydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine

- 2-(1-Methylhydrazino)-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure makes it a valuable compound for various applications in research and industry.

生物活性

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H8F3N5

- Molecular Weight : 215.17 g/mol

This compound features a pyrimidine ring substituted with a methylhydrazino group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. A study highlighted the effectiveness of trifluoromethyl pyrimidinones against Mycobacterium tuberculosis, suggesting that similar structures could be explored for their antibacterial potential .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in various cancer cell lines. For instance, it was tested against the HepG2 liver cancer cell line, revealing a dose-dependent response. The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.0 | Induction of apoptosis via NF-κB pathway modulation |

| MCF-7 | 20.5 | Cell cycle arrest and apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the modulation of signaling pathways such as NF-κB and caspase activation .

- Inhibition of Enzymatic Activity : It may also inhibit specific enzymes involved in cell proliferation and survival, contributing to its cytotoxic effects.

- Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, potentially allowing better membrane penetration and interaction with microbial targets .

Case Study 1: Anticancer Activity

A study conducted on various hydrazine derivatives including this compound showed promising anticancer activity. The compound was found to significantly reduce viability in HepG2 cells by inducing apoptosis through the activation of death receptors and mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound exhibited selective antibacterial activity, particularly against Staphylococcus aureus, showcasing potential for development as an antibacterial agent .

特性

IUPAC Name |

1-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-13(10)5-11-3-2-4(12-5)6(7,8)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHPFMMNRGWDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。